2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethyl-trimethylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22NO2.HI/c1-14(2,3)9-8-11-6-7-12(15-4)13(10-11)16-5;/h6-7,10H,8-9H2,1-5H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGBDYZCKMTOQV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC1=CC(=C(C=C1)OC)OC.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40637632 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52336-52-4 | |
| Record name | O,O-Dimethylcoryneine iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40637632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O'-DIMETHYLCORYNEINE IODIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and trimethylamine.
Formation of Intermediate: The aldehyde group of 3,4-dimethoxybenzaldehyde is first converted to an alcohol via reduction, often using sodium borohydride (NaBH4) in methanol.
Quaternization: The resulting alcohol is then reacted with trimethylamine in the presence of methyl iodide (CH3I) to form the quaternary ammonium iodide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Reduction: The phenyl ring can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halide exchange reactions can be performed using silver nitrate (AgNO3) or sodium halides (NaCl, NaBr).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the phenyl ring.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Substitution: Results in the formation of different quaternary ammonium halides.
Reduction: Leads to the formation of reduced phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Quaternary ammonium compounds (QACs) like this iodide have demonstrated significant antimicrobial properties. They disrupt microbial cell membranes, making them effective against various bacteria and fungi. Studies have shown that similar compounds exhibit efficacy against resistant strains of bacteria, indicating potential for further development in clinical settings .
-
Drug Delivery Systems
- The ability of quaternary ammonium compounds to form micelles makes them suitable for drug delivery applications. They can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is ongoing into optimizing formulations that utilize this compound for targeted delivery in cancer therapies .
- Neuropharmacology
Materials Science Applications
- Surface Modifications
- Nanotechnology
Biological Research Applications
- Cellular Studies
- Gene Delivery
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may interact with specific enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetramethylammonium Iodide: A simpler quaternary ammonium iodide used in organic synthesis.
Uniqueness
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other quaternary ammonium compounds, potentially enhancing its effectiveness in certain applications, such as phase transfer catalysis and antimicrobial activity.
Biological Activity
2-(3,4-Dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C13H22INO2
- Molecular Weight : 307.23 g/mol
- Physical Form : Solid
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The methoxy groups on the phenyl ring enhance lipophilicity, potentially facilitating better cell membrane penetration and receptor binding.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study : In a study involving zebrafish models, a derivative compound (3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one) demonstrated low toxicity at therapeutic doses while effectively reducing tumor growth in vivo .
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects. By modulating neurotransmitter levels and protecting neuronal cells from oxidative stress, it shows promise in treating neurodegenerative disorders.
Case Study : In animal models, administration of similar quaternary ammonium compounds resulted in improved cognitive function and reduced markers of neuroinflammation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
Toxicological Profile
The safety assessment of this compound showed no significant adverse effects at low concentrations. However, higher doses have been associated with toxicity in both zebrafish and mice models, indicating a dose-dependent response.
| Study Parameter | Low Dose (µg) | High Dose (µg) | Effect Observed |
|---|---|---|---|
| Zebrafish Survival Rate | 0.2 | 200 | No significant damage at low doses; increased mortality at high doses |
| Mice Body Weight Change | 25 | 100 | Significant weight loss at high doses; no change at low doses |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3,4-dimethoxyphenyl)-N,N,N-trimethylethan-1-aminium iodide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, reacting 3,4-dimethoxyphenethylamine with methyl iodide under controlled temperatures (40–60°C) in polar aprotic solvents (e.g., acetonitrile) yields the quaternary ammonium salt. Catalysts like sodium bicarbonate may enhance reaction efficiency. Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity . Monitor reaction progress with TLC (silica gel, chloroform:methanol 9:1) and confirm structure via H NMR (e.g., δ 3.8–4.2 ppm for trimethylammonium protons) .
Q. How should researchers handle and store this compound to ensure stability and safety?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent degradation. Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with copious water and consult SDS for emergency protocols. Avoid contact with oxidizing agents due to potential iodide release .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer : Combine H/C NMR for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular ion verification, and HPLC (C18 column, acetonitrile:water gradient) for purity (>98%). IR spectroscopy (1700–1600 cm) can confirm aromatic C=C and methoxy groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Unexpected NMR splitting may arise from steric hindrance or dynamic equilibria. Use variable-temperature NMR to assess conformational changes. Compare computational models (DFT calculations) with experimental data to identify discrepancies. For example, bulky 3,4-dimethoxyphenyl groups may cause anisotropic effects, altering chemical shifts .
Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer : Employ flow chemistry for controlled reagent mixing and reduced side reactions. Use chiral stationary phases (e.g., cellulose-based HPLC columns) to isolate enantiomers. Monitor enantiomeric excess via circular dichroism (CD) spectroscopy. Scale-up trials should test solvent ratios (e.g., ethanol vs. acetone) to balance solubility and crystallization kinetics .
Q. How does the compound’s quaternary ammonium structure influence its biological activity, and what assays validate these effects?
- Methodological Answer : The charged trimethylammonium group enhances membrane permeability. Test cytotoxicity via MTT assays (IC values in cancer cell lines like HeLa). For receptor-binding studies, use radioligand displacement assays (e.g., H-labeled acetylcholine receptors). Molecular docking simulations (AutoDock Vina) can predict interactions with target proteins .
Q. What are the environmental implications of iodide release during degradation, and how can they be mitigated?
- Methodological Answer : Iodide ions may bioaccumulate in aquatic systems. Conduct ecotoxicity assays (Daphnia magna LC) and analyze degradation products via LC-MS. Incorporate biodegradable counterions (e.g., tosylate) in derivative synthesis to reduce environmental persistence .
Methodological Considerations for Experimental Design
Q. How to design a study linking this compound’s activity to a theoretical framework (e.g., structure-activity relationships)?
- Answer : Align hypotheses with established theories (e.g., Hammett substituent constants for electronic effects of methoxy groups). Use multivariate regression to correlate structural descriptors (logP, polar surface area) with bioactivity data. Validate models via leave-one-out cross-validation .
Q. What statistical methods are appropriate for analyzing conflicting bioassay results?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
